molecular formula C21H13ClFN5O4 B11274185 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide

4-chloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide

Cat. No.: B11274185
M. Wt: 453.8 g/mol
InChI Key: NMHMJZSVOCDTAU-UHFFFAOYSA-N
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Description

4-chloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chloro, fluoro, nitro, and pyrido[2,3-d]pyrimidinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, altering the compound’s properties.

    Substitution: Halogen atoms can be replaced with other groups, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

4-chloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13ClFN5O4

Molecular Weight

453.8 g/mol

IUPAC Name

4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C21H13ClFN5O4/c1-11-25-19-14(3-2-8-24-19)21(30)27(11)13-5-7-16(23)17(10-13)26-20(29)12-4-6-15(22)18(9-12)28(31)32/h2-10H,1H3,(H,26,29)

InChI Key

NMHMJZSVOCDTAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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